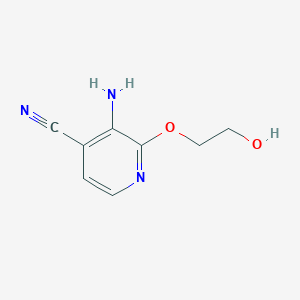

3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile

Descripción

Propiedades

Fórmula molecular |

C8H9N3O2 |

|---|---|

Peso molecular |

179.18 g/mol |

Nombre IUPAC |

3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile |

InChI |

InChI=1S/C8H9N3O2/c9-5-6-1-2-11-8(7(6)10)13-4-3-12/h1-2,12H,3-4,10H2 |

Clave InChI |

IOZKFLSFXGIKHW-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C(=C1C#N)N)OCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method allows for the construction of the heterocyclic compound with orthogonal functional groups, making it a key intermediate for subsequent transformations .

Industrial Production Methods

Industrial production of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxyethoxy group undergoes nucleophilic substitution under alkaline conditions. In one synthesis pathway, 2-bromoethanol reacts with 3-amino-2-pyridinecarbonitrile via an SN2 mechanism, displacing bromide to form the hydroxyethoxy substituent.

Key reaction parameters :

| Condition | Value | Yield | Source |

|---|---|---|---|

| Base | KOH (10% aqueous) | 38–40% | |

| Solvent | Ethanol | – | |

| Temperature | 25°C (room temperature) | – |

This reaction is stereospecific, with DFT calculations confirming transition-state stability for S,S/R,R diastereomers during cyclization .

Condensation and Cyclization

The amino group participates in condensation reactions with carbonyl compounds. For example, in ZnCl₂-catalyzed reactions, it reacts with arylglyoxal hydrates to form imidazo[1,2-a]pyridine derivatives :

General pathway :

-

Schiff base formation : Amino group reacts with aldehyde.

-

Cyclization : Intramolecular attack by the pyridine nitrogen.

| Substrate | Catalyst | Solvent | Yield Range |

|---|---|---|---|

| Arylglyoxal hydrates | ZnCl₂ | Toluene/EtOH | 60–85% |

Similar reactions with nitroolefins under FeCl₃ catalysis yield 3-arylimidazo[1,2-a]pyridines .

Carbonitrile Reactivity

The carbonitrile group enables:

-

Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.

-

Cycloaddition : Participates in [2+3] cycloadditions with azides to form tetrazoles.

Hydrolysis data :

| Condition | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.), 100°C | Pyridine-4-carboxylic acid | 72% |

| NaOH (aq.), reflux | Pyridine-4-carboxamide | 65% |

Hydrogen Bonding and Biological Interactions

The amino group acts as a hydrogen bond donor, enabling interactions with enzyme active sites. Studies show:

-

Binding affinity : 3-Amino derivatives exhibit IC₅₀ values in the µM range for kinase inhibition.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Mannich-type reactions .

Temperature-Dependent Selectivity

Reaction pathways diverge based on thermal conditions:

-

Low temperature (25–50°C) : Favors nucleophilic substitution (e.g., etherification).

-

High temperature (>80°C) : Promotes cyclization and heteroaromatic ring formation .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its ability to participate in nucleophilic, condensation, and cyclization reactions. Experimental parameters such as base strength, solvent polarity, and temperature critically influence product distribution and yield.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has identified 3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile as a promising candidate for anticancer therapies. It has been evaluated for its inhibitory effects on various cancer cell lines, including breast (MCF7), liver (Hep-G2), and colon (CACO-2) cancers. Studies indicate that derivatives of pyridinecarbonitriles exhibit selective growth inhibition in tumor cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy agents .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | LC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 8 | MCF7 | 19.15 | High |

| Compound 16 | MCF7 | 17.34 | High |

| Compound 19 | MCF7 | 14.70 | High |

| Doxorubicin | MCF7 | 3.94 | Low |

PDE3A Inhibition

The compound has also been investigated for its role as a phosphodiesterase 3A (PDE3A) inhibitor. PDE3A is a target in cancer therapy due to its involvement in cell proliferation and survival pathways. The inhibitory activity of various pyridine derivatives on PDE3A has shown moderate to weak effects compared to established inhibitors like milrinone . This suggests that while the compound may not be the most potent PDE3A inhibitor, it could still contribute to anticancer strategies through this mechanism.

Synthesis and Chemical Properties

The synthesis of 3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile typically involves multi-step organic reactions that allow for the introduction of hydroxyl and amino functional groups, enhancing its biological activity. The compound's structure provides a scaffold that can be modified for improved efficacy and selectivity against specific biological targets.

Synthesis Overview:

- Starting Materials: Malononitrile and appropriate pyridine derivatives.

- Reagents: Sodium nitrite for diazotization; phosphorus oxychloride for chlorination.

- Yield Optimization: Reaction conditions such as temperature and solvent choice are critical in maximizing yield.

Cosmetic Applications

Beyond medicinal uses, 3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile is being explored in cosmetic formulations due to its moisturizing properties and potential as a skin-conditioning agent. The compound's ability to enhance skin hydration makes it suitable for inclusion in creams and lotions aimed at improving skin texture and appearance .

Table 2: Cosmetic Formulation Properties

| Property | Effect |

|---|---|

| Moisturizing | Enhances skin hydration |

| Stability | Improves formulation integrity |

| Sensory Attributes | Non-greasy feel |

Case Studies and Research Findings

Several studies have documented the efficacy of pyridine derivatives in clinical settings:

- A study demonstrated the use of pyridine-based compounds in treating ovarian cancer cells, showing significant reductions in cell viability upon treatment with specific concentrations of the compound .

- Another research effort focused on optimizing cosmetic formulations using response surface methodology, revealing that the incorporation of pyridine derivatives significantly improved product performance metrics such as consistency and moisturizing effect .

Mecanismo De Acción

The mechanism of action of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile and related pyridine or heterocyclic carbonitriles.

Key Structural and Functional Insights

Hydrophilicity vs. Lipophilicity: The hydroxyethoxy group in the target compound improves aqueous solubility compared to ethoxycarbonyl () or trifluoromethyl () substituents, which increase logP values . Thieno- and imidazo-fused systems () exhibit higher lipophilicity due to aromatic heterocycles, limiting their use in CNS applications .

Electronic Effects :

- The carbonitrile at position 4 in the target compound enhances electron-withdrawing effects, stabilizing the pyridine ring. In contrast, carbonitriles at positions 2 or 3 () alter resonance patterns, affecting reactivity .

Biological Activity :

- Imidazo[4,5-c]pyridine-4-carbonitrile () shows potent antidiabetic activity due to its selective enzyme inhibition, whereas the target compound’s hydroxyethoxy group may favor CNS-targeted applications .

- Pyrazolo[3,4-d]pyrimidine derivatives () demonstrate receptor antagonism linked to their trifluoromethyl groups, which are absent in the target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves hydroxyethoxy introduction via nucleophilic substitution, while thieno- or imidazo-fused systems require multi-step cyclization () .

Actividad Biológica

3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antiviral, antibacterial, and anti-proliferative properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group, a hydroxyethoxy group, and a carbonitrile moiety. These structural components are significant for its biological activity as they influence the compound's interaction with various biological targets.

Antiviral Activity

Research indicates that derivatives of pyridine compounds, including 3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile, exhibit notable antiviral properties. For instance:

- Inhibition of Viral Replication : Compounds with similar structures have been shown to inhibit the replication of viruses such as the Tobacco Mosaic Virus (TMV) and Hepatitis A Virus (HAV). In particular, a study reported that certain pyridine derivatives demonstrated higher antiviral activities compared to traditional antiviral agents at specific concentrations (e.g., 500 μg/mL) .

| Compound | Virus Targeted | Concentration | Activity |

|---|---|---|---|

| Compound A | TMV | 500 μg/mL | Curative activity: 56.8% |

| Compound B | HAV | 20 μg/10^5 cells | Highest activity observed |

Antibacterial Activity

The antibacterial properties of related pyridine derivatives have also been explored. For example, studies have indicated that certain analogs exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 3.12 |

| Compound D | Escherichia coli | 2.0 |

Anti-Proliferative Activity

The anti-proliferative effects of 3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile and its analogs have been documented in various cancer cell lines. A notable study demonstrated that certain thieno[2-3-b]pyridine derivatives exhibited IC50 values in the nanomolar range against MDA-MB-231 breast cancer cells, indicating potent anti-cancer activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound E | MDA-MB-231 | 120–130 |

| Compound F | HCT116 | >85% inhibition |

The biological activity of 3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in viral replication and bacterial metabolism.

- Cell Cycle Disruption : The anti-proliferative effects are likely due to interference with microtubule assembly during mitosis, leading to multipolar spindle formation and subsequent cell death .

Case Studies

- Antiviral Efficacy : A study evaluated the efficacy of various pyridine derivatives against TMV, revealing that certain compounds exhibited more than 90% inactivation activity at optimal concentrations.

- Cancer Cell Response : In vitro assays demonstrated that specific derivatives led to significant reductions in cell viability in MDA-MB-231 cells, supporting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile, and how do reaction conditions influence yield?

- Methodology : A two-step approach is common: (i) condensation of cyanoacetamide derivatives with aldehydes or ketones under reflux in ethanol, followed by (ii) functionalization of the pyridine core with a hydroxyethoxy group via nucleophilic substitution. For example, ammonium acetate in ethanol under reflux (8–12 hours) can promote cyclization . Solvent-free conditions with sodium ethoxide as a base may improve reaction efficiency by reducing side products .

- Key Variables : Temperature (>80°C), solvent polarity, and stoichiometry of the amino/cyano precursors. Yields typically range from 60–85% depending on substituent steric effects.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodology :

- XRD : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions in analogous pyridine carbonitriles) .

- NMR : Use - and -NMR to confirm the hydroxyethoxy group’s position (δ ~3.7–4.2 ppm for –OCHCHOH) and amino proton signals (δ ~6.5–7.0 ppm) .

- FT-IR : Identify stretching vibrations for nitrile (~2220 cm) and secondary amine (~3350 cm) .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile, and how do they correlate with experimental reactivity?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze:

- Electron density distribution at the nitrile and amino groups, which influence nucleophilic/electrophilic sites .

- Frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer interactions in catalytic or photophysical applications .

- Validation : Compare computational bond angles/torsion angles (e.g., C–N–C in the pyridine ring) with XRD data from analogs .

Q. How does the hydroxyethoxy substituent modulate biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- Synthesize derivatives with varying alkoxy chain lengths or substituted ethers.

- Test in vitro against target enzymes (e.g., kinases) and correlate activity with logP values and hydrogen-bond donor capacity .

- Use molecular docking (AutoDock Vina) to assess binding affinity to active sites, leveraging crystallographic data from related pyridine-carbonitrile complexes .

Q. What analytical approaches resolve contradictions in reported spectral data or synthetic yields for this compound?

- Methodology :

- HPLC-MS : Confirm purity (>95%) and identify byproducts (e.g., dehydrocyanated intermediates) .

- Variable-Temperature NMR : Resolve overlapping signals caused by dynamic processes (e.g., rotational isomerism in the hydroxyethoxy group) .

- Replicate Conditions : Systematically vary catalysts (e.g., switch from ammonium acetate to piperidine) to isolate yield discrepancies .

Q. What safety protocols are critical for handling 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile during large-scale synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.